1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. The presence of the trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by this functional group. Compounds containing trifluoromethyl groups are known for their stability, lipophilicity, and ability to enhance the biological activity of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound binds to the ubiquinone-binding site of mitochondrial complex II, interrupting electron transport and energy production in the fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant, which also contains a trifluoromethyl group.
Fluridone: A herbicide with a similar trifluoromethyl-substituted aromatic ring structure.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10F3N3O |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10F3N3O/c1-18-10(5-6-16-18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,17,19) |
InChI Key |
OIWKXHXUKUSKTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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